2-(4-ethylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-3-17-6-10-18(11-7-17)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-31-22)19-8-4-16(2)5-9-19/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTDRUWSRUAYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-ethylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrazolo[1,5-a]pyrazin core with substituents that may enhance its biological activity. The presence of the oxadiazole and ethylphenyl groups suggests possible interactions with biological targets.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Anticancer Activity : Some studies suggest that pyrazolo compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Properties : The presence of aromatic rings often correlates with enhanced interaction with microbial membranes.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:
- COX Inhibition : A study showed that derivatives exhibited selective COX-II inhibition with IC50 values as low as 0.52 μM, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
2. Anticancer Activity
In vitro studies have demonstrated that compounds similar to the target compound can inhibit cancer cell proliferation:
- Cell Line Studies : Screening against various cancer cell lines revealed significant cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range .
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Mechanistic Insights : Compounds containing oxadiazole rings have been reported to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Case Study 1: COX-II Inhibitors
Research published in ACS Omega demonstrated that several pyrazole derivatives showed promising selectivity and potency against COX-II. One compound (PYZ16) exhibited an IC50 of 0.52 μM and a selectivity index (S.I.) of 10.73 compared to Celecoxib .
Case Study 2: Anticancer Screening
A study focused on identifying novel anticancer agents through drug library screening found that certain pyrazolo derivatives could significantly reduce tumor growth in multicellular spheroid models . The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Data Table of Biological Activities
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazin-4-one Derivatives
Key Observations:
- Oxadiazole vs. Oxazole Substituents : The target compound’s 1,2,4-oxadiazole group (electron-deficient due to two electronegative N atoms) may enhance metabolic stability compared to 1,3-oxazole derivatives .
- Aromatic Substituents : The 4-ethylphenyl group in the target compound offers moderate lipophilicity (logP ~3.5 estimated), whereas chloro and methoxy groups in analogs increase polarity but reduce solubility .
Key Observations:
- Synthetic Routes : The target compound likely follows a triethylamine-catalyzed cyclization in THF, analogous to methods in .
- Chromatographic Behavior: Aromaticity and extended π-systems (e.g., oxadiazole and pyrazine rings) enhance retention on carbon nanotube (SWCNT) columns due to π-π stacking .
- Thermal Stability : Oxadiazole rings generally improve thermal stability, as seen in analogs with melting points >200°C .
Table 3: Bioactivity Comparison
Key Observations:
- Antimicrobial Potential: The target compound’s oxadiazole and pyrazine moieties are associated with antimicrobial effects in structurally related molecules .
- Enzyme Inhibition : The 1,2,4-oxadiazole group may mimic peptide bonds, enabling interactions with proteases or kinases .
Méthodes De Préparation
Cyclocondensation of Aminopyrazoles and α-Ketoesters
The core structure is synthesized via cyclization between 5-aminopyrazoles and α-ketoesters under acidic conditions. For example:
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Reagents : Ethyl pyruvate and 5-aminopyrazole in acetic acid.
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Conditions : Reflux at 120°C for 6–8 hours.
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Yield : 65–75% after recrystallization (ethanol/water).
Functionalization at Position 2
The 4-ethylphenyl group is introduced via Suzuki-Miyaura coupling using a brominated core intermediate:
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Reagents : 2-Bromo-pyrazolo[1,5-a]pyrazin-4-one, 4-ethylphenylboronic acid, Pd(PPh₃)₄ catalyst.
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Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 12 hours.
Synthesis of the 1,2,4-Oxadiazole Moiety
Cyclization of Amidoximes and Carboxylic Acid Derivatives
The 3-(4-methylphenyl)-1,2,4-oxadiazole-5-ylmethyl group is synthesized via:
Bromination for Alkylation
The oxadiazole is brominated at the methyl position using N-bromosuccinimide (NBS):
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Reagents : Oxadiazole, NBS, benzoyl peroxide (radical initiator).
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Conditions : CCl₄, reflux, 6 hours.
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Yield : 60% (1H-NMR: δ 4.8 ppm, singlet, -CH₂Br).
Coupling of the Oxadiazole to the Pyrazolo-Pyrazinone Core
Nucleophilic Substitution at Position 5
The brominated oxadiazole undergoes alkylation with the core’s NH group:
Optimization Challenges
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Competitive side reactions : Over-alkylation minimized by slow addition of NaH.
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Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization (acetonitrile).
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H-NMR (400 MHz, CDCl₃): δ 8.2 (s, 1H, pyrazinone-H), 7.6–7.3 (m, 8H, aryl-H), 5.1 (s, 2H, -CH₂-), 2.7 (q, 2H, -CH₂CH₃), 2.4 (s, 3H, -CH₃).
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LC-MS : m/z 455.2 [M+H]⁺.
Purity and Stability
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HPLC : >99% purity (C18 column, acetonitrile/water gradient).
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Thermal stability : Decomposition >250°C (DSC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Path A (Late-stage) | 55 | 97 | Modular, scalable oxadiazole synthesis |
| Path B (Early-stage) | 48 | 95 | Fewer purification steps |
Industrial-Scale Considerations
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Cost-effective reagents : Use of Pd catalysts with ligand recycling.
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Solvent recovery : DMF and acetonitrile reclaimed via distillation.
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Safety : Replace NaH with K₂CO₃ in polar aprotic solvents for safer alkylation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrazin-4-one core followed by functionalization with the oxadiazole and substituted phenyl groups . Key steps include:
- Cyclocondensation : Use of chlorinated aromatic precursors (e.g., 4-ethylphenyl derivatives) under reflux with solvents like DMF or DMSO .
- Oxadiazole Formation : Reaction of amidoximes with activated carbonyl groups under acidic or thermal conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) to isolate intermediates and final product .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products .
- Adjust solvent polarity to enhance solubility of intermediates (e.g., DMF for polar intermediates) .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~470–500) and isotopic patterns .
- X-ray Crystallography : Resolve crystal packing and verify bond lengths/angles in solid state (e.g., triclinic system with P1 space group observed in similar derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
Methodological Answer:
- Variation of Substituents :
- Replace the 4-ethylphenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups to assess effects on target binding .
- Modify the oxadiazole’s methyl group to bulkier substituents (e.g., CF₃) to probe steric effects .
- Biological Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa, MCF-7) .
- Computational Modeling :
- Perform docking simulations (AutoDock Vina) with protein targets (e.g., COX-2, PDB ID 5KIR) to predict binding modes .
Q. How should researchers address contradictory data in solubility and stability studies?
Methodological Answer:
- Solubility Profiling :
- Test in buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions .
- Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
- Stability Analysis :
- Conduct forced degradation studies (heat, light, oxidizers) and monitor via HPLC .
- Compare degradation pathways with analogs (e.g., methoxy vs. ethoxy substituents) to identify labile sites .
- Data Reconciliation :
- Cross-validate results using orthogonal techniques (e.g., NMR for degradation product identification) .
Q. What strategies improve the translation of in vitro activity to in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Optimization :
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to enhance aqueous solubility without compromising target binding .
- Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to improve bioavailability .
- Animal Models :
- Use xenograft models (e.g., nude mice with HT-29 tumors) to evaluate tumor growth inhibition .
- Monitor toxicity via liver/kidney function markers (ALT, creatinine) .
- Formulation :
- Develop nanoemulsions or liposomes to enhance drug delivery to target tissues .
Contradictory Data Analysis
Q. How can discrepancies in reported biological activities of structurally similar compounds be resolved?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., ATP concentration in kinase assays) .
- Structural Alignment : Overlay crystal structures of analogs to identify critical binding motifs (e.g., oxadiazole orientation in COX-2 binding pockets) .
- Replicate Key Experiments : Repeat assays under standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Optimized Yield
| Step | Optimal Conditions | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Pyrazolo Core Formation | DMF, 110°C, 12h | Use microwave-assisted synthesis | |
| Oxadiazole Coupling | EtOH/HCl, reflux, 6h | Pre-activate amidoxime with EDCI | |
| Final Purification | Silica gel, EA/Hex (3:7) | Gradient elution to reduce tailing |
Q. Table 2: Comparative Biological Activity of Analogous Compounds
| Compound Modification | Target IC₅₀ (nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Ethylphenyl (Parent) | 120 ± 15 | 0.05 | |
| 4-Chlorophenyl Analog | 85 ± 10 | 0.03 | |
| 4-Methoxyphenyl Analog | 210 ± 25 | 0.12 |
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